molecular formula C8H5ClFNO B1604170 2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS No. 24115-19-3

2-(2-Chloro-4-fluorophenoxy)acetonitrile

Cat. No. B1604170
CAS RN: 24115-19-3
M. Wt: 185.58 g/mol
InChI Key: RRIVDXCDEBCNTG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)acetonitrile (2-C4FPA) is a halogenated aromatic compound with a wide range of applications in the areas of organic synthesis, drug development, and biochemistry. It is a versatile intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and biocides. In addition, 2-C4FPA has been used in the development of new drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

Environmental Pollution Studies

Research has shown that halogenated phenols, which are structurally similar to 2-(2-Chloro-4-fluorophenoxy)acetonitrile, can be metabolized and sequestered by aquatic plants. A study by J. Tront and F. Saunders (2007) utilized 19F NMR to identify and quantify the metabolites of 4-chloro-2-fluorophenol in Lemna minor, revealing the plant's ability to transform and accumulate these compounds. This work underscores the potential for using aquatic plants in the bioremediation of environments contaminated with halogenated pollutants (Tront & Saunders, 2007).

Organic Synthesis

The utility of fluorinated compounds in organic synthesis is well-documented. For example, M. Fagnoni, Andy Mella, and A. Albini (1999) explored the photoheterolysis of haloanilines in the presence of aromatics and alkenes, demonstrating efficient routes to synthesize aryl- and alkylanilines. Their work provides a foundation for using fluorinated reagents in the synthesis of complex organic molecules (Fagnoni, Mella, & Albini, 1999).

Analytical Chemistry

In the realm of analytical chemistry, fluorinated compounds are employed as probes and reagents to enhance detection and separation techniques. A. Casnati and colleagues (2003) studied quinoline-containing calixarene fluoroionophores, revealing their efficiency and selectivity as fluoroionophores for sodium and strontium ions. This research contributes to the development of sensitive and selective detection methods for metal ions in various matrices (Casnati et al., 2003).

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIVDXCDEBCNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639995
Record name (2-Chloro-4-fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenoxy)acetonitrile

CAS RN

24115-19-3
Record name (2-Chloro-4-fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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